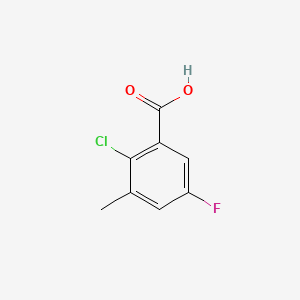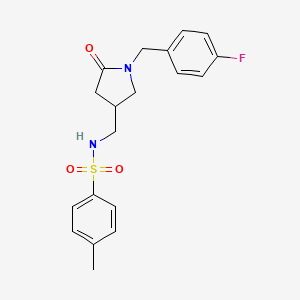![molecular formula C21H20BrN5S B2379679 3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 851081-31-7](/img/structure/B2379679.png)
3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced via electrophilic aromatic substitution, and the phenylpiperazine group could be formed via a reaction between a phenyl halide and piperazine. The thiazolotriazole group could be synthesized via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The bromophenyl and phenylpiperazine groups are likely to contribute to the overall polarity of the molecule, while the thiazolotriazole group may contribute to its aromaticity .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the bromine atom on the bromophenyl group could be a site of electrophilic aromatic substitution reactions. Additionally, the nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the nitrogen atoms in the piperazine ring could increase its polarity, potentially making it more soluble in polar solvents .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds similar to 3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole have been evaluated for their antimicrobial potential. Studies have shown that derivatives of thiazolo[2,3-c][1,2,4]triazoles possess significant bactericidal and fungicidal activities, with specific derivatives demonstrating high efficacy against both Gram-positive and Gram-negative bacteria, as well as fungus. This suggests a potential application in the development of new antimicrobial agents (Slivka et al., 2022).
Antibacterial Activity
Various derivatives of thiazolo[3,2-b][1,2,4]triazole, a closely related compound, have been synthesized and tested for antibacterial effects against standard bacterial strains. The results indicated that certain synthesized compounds possess potential antibacterial effects, making them candidates for further exploration as antibacterial agents (Bărbuceanu et al., 2009).
Antiproliferative Activity
Derivatives of thiazolo[3,2-b][1,2,4]triazoles have also been evaluated for their antiproliferative activity. A specific derivative, 2-(2-Bromo-5-methoxyphenyl)-6-(3,4-dihydroxyphenyl)-1,3-thiazolo[3,2-b][1,2,4]triazole, has demonstrated promising antiproliferative activity, indicating potential use in cancer research and therapy (Narayana et al., 2010).
Tuberculostatic Activity
Certain phenylpiperazineacetic derivatives of 1,2,4-triazoles have been studied for their tuberculostatic activity. The compounds were tested in vitro, and some demonstrated promising tuberculostatic properties, indicating potential applications in the treatment of tuberculosis (Foks et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5S/c22-17-8-6-16(7-9-17)20-23-24-21-27(20)15-19(28-21)14-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-9,15H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGEOOIMOJPAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)


![(E)-3-(4-Fluorophenyl)-2-(4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carbonyl)prop-2-enenitrile](/img/structure/B2379603.png)




![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)
![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)


![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)